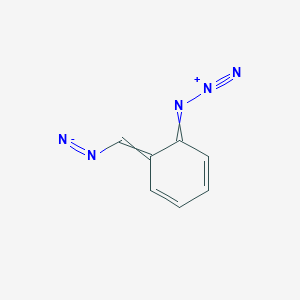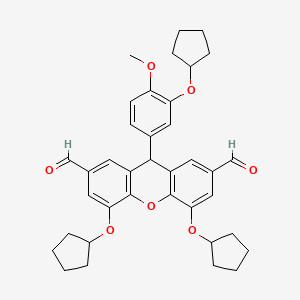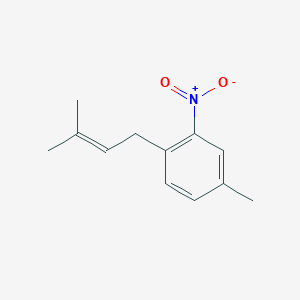![molecular formula C17H16O B14254057 Anthracene, 9-[(1S)-1-methoxyethyl]- CAS No. 361535-44-6](/img/structure/B14254057.png)
Anthracene, 9-[(1S)-1-methoxyethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthracene, 9-[(1S)-1-methoxyethyl]- is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of anthracene, 9-[(1S)-1-methoxyethyl]- typically involves the functionalization of anthracene at the 9-position. One common method is the Friedel-Crafts alkylation, where anthracene reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride . Another method involves the use of Grignard reagents, where a Grignard reagent reacts with anthracene to introduce the desired substituent .
Industrial Production Methods
Industrial production of anthracene derivatives often involves large-scale organic synthesis techniques. The Elbs reaction, which involves the cyclodehydration of o-methyl- or o-methylene-substituted diarylketones, is one such method used for the preparation of anthracene derivatives . Additionally, metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are employed to introduce various functional groups into the anthracene framework .
化学反応の分析
Types of Reactions
Anthracene, 9-[(1S)-1-methoxyethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert anthracene derivatives to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can introduce different substituents into the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and bromine for bromination are commonly employed.
Major Products
The major products formed from these reactions include anthraquinone derivatives, dihydroanthracene derivatives, and various substituted anthracenes .
科学的研究の応用
Anthracene, 9-[(1S)-1-methoxyethyl]- has several scientific research applications:
作用機序
The mechanism of action of anthracene, 9-[(1S)-1-methoxyethyl]- involves its interaction with molecular targets through its aromatic system. The compound can intercalate into DNA, affecting its structure and function. Additionally, it can participate in photophysical processes, such as fluorescence and phosphorescence, which are useful in bioimaging and electronic applications .
類似化合物との比較
Similar Compounds
Anthracene: The parent compound, known for its blue fluorescence under UV light.
9-Methylanthracene: A derivative with a methyl group at the 9-position.
9,10-Diphenylanthracene: Known for its use in OLEDs and as a blue light emitter.
Uniqueness
Anthracene, 9-[(1S)-1-methoxyethyl]- is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and photophysical properties. This makes it particularly useful in applications requiring specific electronic and optical characteristics .
特性
CAS番号 |
361535-44-6 |
|---|---|
分子式 |
C17H16O |
分子量 |
236.31 g/mol |
IUPAC名 |
9-[(1S)-1-methoxyethyl]anthracene |
InChI |
InChI=1S/C17H16O/c1-12(18-2)17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-12H,1-2H3/t12-/m0/s1 |
InChIキー |
SJGPOUFALJZJIS-LBPRGKRZSA-N |
異性体SMILES |
C[C@@H](C1=C2C=CC=CC2=CC3=CC=CC=C31)OC |
正規SMILES |
CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]-](/img/structure/B14253976.png)
![Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]-](/img/structure/B14253977.png)
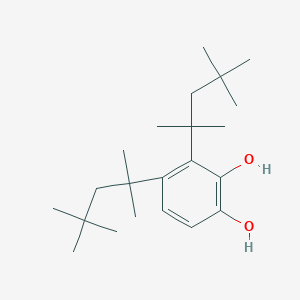
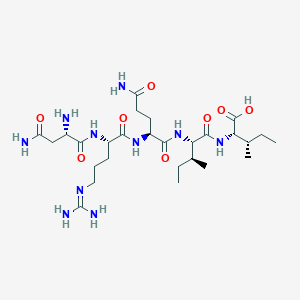
![2,2'-([1,1'-Biphenyl]-2,2'-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole]](/img/structure/B14254010.png)
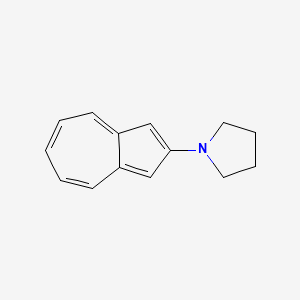
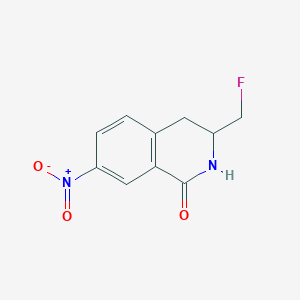
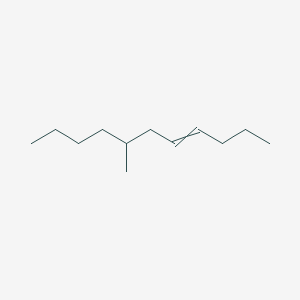
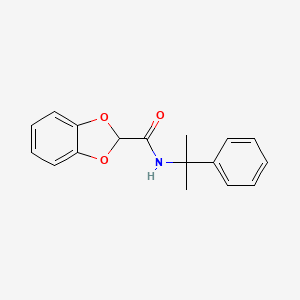
![1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide](/img/structure/B14254034.png)

